molecular formula C18H22N2O4 B4026227 (2,5-Dimethylpiperazine-1,4-diyl)bis[(5-methylfuran-2-yl)methanone]

(2,5-Dimethylpiperazine-1,4-diyl)bis[(5-methylfuran-2-yl)methanone]

Cat. No.: B4026227
M. Wt: 330.4 g/mol
InChI Key: GCHJCBFZMRSZMV-UHFFFAOYSA-N
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Description

(2,5-Dimethylpiperazine-1,4-diyl)bis[(5-methylfuran-2-yl)methanone] is a complex organic compound that features a piperazine ring substituted with dimethyl groups and linked to two furan rings through methanone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dimethylpiperazine-1,4-diyl)bis[(5-methylfuran-2-yl)methanone] typically involves the reaction of 2,5-dimethylpiperazine with 5-methylfurfural under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve efficiency. The use of packed-bed reactors and catalytic systems can enhance the yield and reduce the production costs. Optimization of parameters such as temperature, catalyst concentration, and reaction time is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2,5-Dimethylpiperazine-1,4-diyl)bis[(5-methylfuran-2-yl)methanone] can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form diformylfuran derivatives.

    Reduction: The methanone groups can be reduced to corresponding alcohols.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Diformylfuran derivatives.

    Reduction: Alcohol derivatives of the methanone groups.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

(2,5-Dimethylpiperazine-1,4-diyl)bis[(5-methylfuran-2-yl)methanone] has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (2,5-Dimethylpiperazine-1,4-diyl)bis[(5-methylfuran-2-yl)methanone] involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-[(1-Benzylpiperidin-4-yl)methylene]-5,6-dimethoxyindan-1-one: A compound with a similar piperazine structure but different substituents.

    Dichloroanilines: Compounds with aniline rings substituted with chlorine atoms, showing different chemical properties.

Uniqueness

(2,5-Dimethylpiperazine-1,4-diyl)bis[(5-methylfuran-2-yl)methanone] is unique due to its combination of a piperazine ring with furan rings, providing a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[2,5-dimethyl-4-(5-methylfuran-2-carbonyl)piperazin-1-yl]-(5-methylfuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c1-11-9-20(18(22)16-8-6-14(4)24-16)12(2)10-19(11)17(21)15-7-5-13(3)23-15/h5-8,11-12H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCHJCBFZMRSZMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(CN1C(=O)C2=CC=C(O2)C)C)C(=O)C3=CC=C(O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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